4-Fluoro-2-nitrophenylhydrazine

Fluorescent Chemosensors Zinc Ion Detection Hydrazone Synthesis

4-Fluoro-2-nitrophenylhydrazine (C6H6FN3O2, MW 171.13) offers distinct advantages over non-fluorinated analogs. Its ortho-nitro/para-fluoro substitution pattern enhances hydrazone chemosensor sensitivity: direct evidence shows a 12.5% lower Zn2+ detection limit (3.5 µM vs. 4.0 µM). Its hydrazone derivatives demonstrate superior KB cancer cell line inhibition. As a fluorinated building block, it provides irreplaceable electronic modulation for agrochemical and pharmaceutical R&D. This compound is the optimal choice for applications requiring precise, sensitive detection or targeted cytotoxicity where non-fluorinated analogs fall short.

Molecular Formula C6H6FN3O2
Molecular Weight 171.13 g/mol
Cat. No. B8356193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-nitrophenylhydrazine
Molecular FormulaC6H6FN3O2
Molecular Weight171.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)[N+](=O)[O-])NN
InChIInChI=1S/C6H6FN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2
InChIKeySNCDYKRHXCFGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-nitrophenylhydrazine (CAS 779293-14-0): A Specialized Hydrazine Intermediate for Sensor Development and Organic Synthesis


4-Fluoro-2-nitrophenylhydrazine (C6H6FN3O2, MW 171.13) is an arylhydrazine derivative featuring both a strongly electron-withdrawing nitro group at the ortho-position and a fluorine substituent at the para-position of the phenyl ring . This unique substitution pattern defines its utility as a specialized building block for the synthesis of hydrazone-based chemosensors and heterocyclic scaffolds, where the fluorine atom confers distinct physicochemical and electronic properties compared to non-fluorinated analogs .

The Critical Role of 4-Fluoro-2-nitrophenylhydrazine's Ortho-Nitro/Para-Fluoro Motif in Reagent Performance


The performance of nitrophenylhydrazine derivatives in applications such as derivatization or chemosensor development is exquisitely sensitive to both the position and nature of ring substituents. For example, in analytical derivatization, 2-nitrophenylhydrazine is favored over 4-nitro- and 2,4-dinitrophenylhydrazine because it uniquely avoids undesirable color reactions with alkali [1]. The introduction of a fluorine atom at the 4-position, as in 4-fluoro-2-nitrophenylhydrazine, further modulates the core's electronic structure, altering its nucleophilicity and the spectroscopic properties of its resulting hydrazones [2]. This creates a distinct chemical profile not shared by simple non-fluorinated nitrophenylhydrazines or their positional isomers, making direct substitution unreliable for achieving specific reactivity or sensitivity targets.

Quantitative Evidence of 4-Fluoro-2-nitrophenylhydrazine's Differentiation from Non-Fluorinated and Isomeric Analogs


Enhanced Fluorescent Zn2+ Sensor Sensitivity Compared to a Non-Fluorinated Arylhydrazone Analog

The hydrazone derivative of 4-fluoro-2-nitrophenylhydrazine (Compound 1) demonstrates superior sensitivity as a Zn2+ sensor compared to a non-fluorinated analog. It achieves a lower detection limit in an aqueous ethanol medium, quantifying a 12.5% improvement in sensitivity [1].

Fluorescent Chemosensors Zinc Ion Detection Hydrazone Synthesis

Potent In Vitro Cytotoxicity Against KB Cancer Cell Line

The hydrazone derivative synthesized from 4-fluoro-2-nitrophenylhydrazine (Compound 1) was directly evaluated for its ability to inhibit the growth of KB (human oral epidermoid carcinoma) cell lines. While the non-fluorinated comparator (Compound 2) was also examined, the study highlights Compound 1 as the more potent inhibitor, establishing its relevance in anticancer research [1].

Anticancer Research Cytotoxicity KB Cell Line

Unique Electronic and Spectroscopic Profile Characterized by DFT and Spectral Analysis

Density Functional Theory (DFT) calculations were performed on the hydrazone derived from 4-fluoro-2-nitrophenylhydrazine (Compound 1). The studies predict a distinct set of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as characteristic UV-vis, FT-IR, 1H NMR, 13C NMR, and fluorescence spectra, which are documented and can serve as a unique fingerprint for this compound [1].

Computational Chemistry DFT Spectroscopy

Defined Utility as an Herbicide Intermediate via a Distinct Synthetic Route

A closely related positional isomer, 2-fluoro-5-nitrophenylhydrazine, is explicitly claimed in a patent as a key intermediate for the synthesis of herbicides, prepared via a specific diazotization and reduction route from a fluoro-nitroaniline precursor . By class-level inference, the 4-fluoro-2-nitro isomer offers an alternative regioisomeric entry point into the same valuable chemical space of fluorinated agrochemicals, providing a different vector for structure-activity relationship (SAR) studies.

Agrochemical Synthesis Herbicide Intermediate Synthetic Methodology

Primary Application Scenarios for 4-Fluoro-2-nitrophenylhydrazine Based on Quantitative Evidence


Development of High-Sensitivity Fluorescent Chemosensors for Zn2+

This compound is the optimal choice for synthesizing hydrazone-based fluorescent 'ON-OFF' sensors for Zn2+ detection. Direct evidence shows that its use yields a sensor with a 12.5% lower detection limit (3.5 μM) compared to a non-fluorinated analog (4.0 μM) [1]. This enhanced sensitivity is critical for applications requiring precise quantification of zinc ions in biological or environmental samples.

Synthesis of Lead Compounds for Anticancer Drug Discovery

In medicinal chemistry programs targeting cancer, 4-fluoro-2-nitrophenylhydrazine serves as a privileged building block. Its hydrazone derivative has been directly shown to inhibit the growth of KB cancer cell lines with greater potency than a non-fluorinated comparator [1]. This makes it a strategic choice for diversifying chemical libraries aimed at developing novel cytotoxic agents.

Building Block for Fluorinated Agrochemicals

Given the established use of its positional isomer, 2-fluoro-5-nitrophenylhydrazine, as a patented intermediate for herbicides , the 4-fluoro-2-nitro isomer is a highly relevant starting material for agrochemical R&D. Its unique substitution pattern provides a distinct regioisomeric scaffold for exploring structure-activity relationships (SAR) in the development of new, patentable herbicidal compounds.

Calibrated Standard for Spectroscopic and Computational Chemistry Studies

The compound's hydrazone derivative has been rigorously characterized by UV-vis, FT-IR, NMR, and fluorescence spectroscopy, and its electronic structure has been defined by DFT calculations (HOMO/LUMO energies) [1]. This wealth of data makes it an excellent reference standard for calibrating instruments, validating computational models, or teaching advanced spectroscopic techniques in an academic setting.

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